Bifenox

Übersicht

Beschreibung

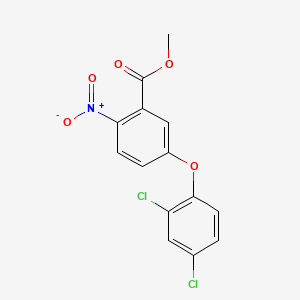

Bifenox ist eine organische Verbindung, die hauptsächlich als Herbizid verwendet wird. Es ist unter seinem Namen der International Union of Pure and Applied Chemistry bekannt, Methyl-5-(2,4-Dichlorphenoxy)-2-nitrobenzoat. This compound wirkt durch Hemmung des Enzyms Protoporphyrinogen-Oxidase, das für die Chlorophyllsynthese in Pflanzen essenziell ist .

Herstellungsmethoden

Die Synthese von this compound beinhaltet eine Ullmann-Kondensationsreaktion zwischen dem Kaliumsalz von 2,4-Dichlorphenol und Methyl-2-nitro-5-chlorbenzoesäure . Diese Reaktion wird typischerweise unter Bedingungen durchgeführt, die die Bildung der Etherbindung erleichtern, was zum Endprodukt this compound führt. Industrielle Produktionsmethoden folgen ähnlichen Synthesewegen, sind aber für die großtechnische Herstellung optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of bifenox involves an Ullmann condensation reaction between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid . This reaction is typically carried out under conditions that facilitate the formation of the ether bond, resulting in the final product, this compound. Industrial production methods follow similar synthetic routes but are optimized for large-scale manufacturing to ensure high yield and purity.

Analyse Chemischer Reaktionen

Bifenox unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Nitrogruppe in this compound kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am chlorierten aromatischen Ring, wobei Chloratome durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Katalysatoren wie Palladium auf Kohlenstoff für die Reduktion und Nucleophile wie Hydroxidionen für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Bifenox is predominantly employed in agriculture as a selective herbicide. It targets broadleaf weeds while minimizing damage to crops such as maize and soybeans. The compound operates through inhibition of photosynthesis, specifically affecting the light-dependent reactions in chloroplasts.

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Target Weeds | Application Rate (kg/ha) | Mode of Action |

|---|---|---|---|

| Maize | Broadleaf Weeds | 0.5 - 1.0 | Photosynthesis inhibition |

| Soybean | Annual Grasses | 0.5 - 1.0 | Photosynthesis inhibition |

| Rice | Weeds in flooded conditions | 0.3 - 0.6 | Photosynthesis inhibition |

Toxicological Studies

Research has demonstrated that this compound can induce oxidative stress in various biological systems. A study investigated its effects on human cancer cells (ZR-75-1), revealing that this compound enhances reactive oxygen species (ROS) levels without inducing apoptosis, indicating potential implications for cancer treatment resistance .

Case Study: this compound and Cancer Cells

- Objective : To assess the cytotoxic effects of this compound on ZR-75-1 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound (0.025 µM and 0.01 µM) for 24 hours.

- Findings : Increased ROS levels were observed, correlating with enhanced oxidative stress parameters but no significant increase in apoptosis rates .

Environmental Impact Studies

This compound has been studied for its environmental toxicity, particularly in aquatic ecosystems. Research on zebrafish embryos indicated that exposure to this compound resulted in hepatotoxicity and vascular toxicity, highlighting concerns regarding its impact on non-target organisms .

Table 2: Toxic Effects of this compound on Zebrafish

| Exposure Duration (hours) | Observed Effects |

|---|---|

| 24 | Hepatotoxicity |

| 48 | Vascular toxicity |

| 72 | Developmental abnormalities |

Bioremediation Potential

Emerging research suggests potential applications of this compound in bioremediation strategies for contaminated environments. Its interactions with aquatic macrophytes indicate possible pathways for degradation and detoxification of pollutants in agricultural runoff scenarios .

Wirkmechanismus

Bifenox exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen. The activated oxygen causes lipid peroxidation, leading to cell membrane damage and ultimately plant death . Both light and oxygen are required for this process to be effective.

Vergleich Mit ähnlichen Verbindungen

Bifenox gehört zur Klasse der Diphenylether-Herbizide, zu denen Verbindungen wie Nitrofen, Acifluorfen und Lactofen gehören . Im Vergleich zu diesen ähnlichen Verbindungen hat this compound eine einzigartige Struktur mit einer Methylestergruppe neben der Nitrogruppe, die zu seinen spezifischen herbiziden Eigenschaften beiträgt. Während alle diese Verbindungen Protoporphyrinogen-Oxidase hemmen, zeichnet sich this compound durch sein breiteres Spektrum an herbizider Aktivität und Sicherheit für bestimmte Kulturen aus .

Ähnliche Verbindungen umfassen:

Nitrofen: Ein älteres Herbizid mit einem ähnlichen Wirkmechanismus.

Acifluorfen: Bekannt für seine Verwendung in Sojabohnenkulturen.

Lactofen: Ein weiteres Diphenylether-Herbizid mit ähnlichen Anwendungen.

Biologische Aktivität

Bifenox, a herbicide belonging to the nitrophenyl ether class, is primarily used for controlling weeds in various agricultural settings. Its chemical structure, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, indicates potential biological activity that warrants detailed investigation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and oxidative stress induction.

This compound functions by inhibiting specific biochemical pathways in target organisms, particularly those involved in cell division and growth. The compound's mechanism of action is primarily linked to its ability to disrupt the normal functioning of plant and microbial cells.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₉Cl₂N₃O₄ |

| Molecular Weight | 304.12 g/mol |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable between pH 5-7 |

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. A study evaluated its effects on Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that this compound could stimulate the growth of certain bacterial strains while exhibiting inhibitory effects on others.

Case Study: Antimicrobial Activity Assessment

In a controlled laboratory setting, this compound was tested at concentrations of 0.025 µM and 0.01 µM against selected microbes over a period of 24 hours. The findings highlighted:

- Stimulatory Effects : Enhanced growth in E. coli and P. aeruginosa.

- Inhibitory Effects : Reduced viability in C. albicans.

The percentage viability was expressed as follows:

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cancer cell line ZR-75-1 to evaluate the potential adverse effects of this compound. The study focused on cell viability, apoptosis rates, and oxidative stress markers.

Table 2: Cytotoxicity Results on ZR-75-1 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) | ROS Generation (µM) |

|---|---|---|---|

| 0.025 | 85 | 5 | 15 |

| 0.01 | 90 | 3 | 10 |

The results indicated that while this compound did not significantly induce apoptosis, it led to increased levels of reactive oxygen species (ROS), suggesting potential oxidative stress implications.

Oxidative Stress Induction

This compound has been shown to elevate oxidative stress parameters in treated cells. The generation of ROS can lead to cellular adaptations that may confer resistance to standard treatment regimens.

Mechanism of Oxidative Stress

The oxidative stress induced by this compound is attributed to its interaction with cellular components, leading to lipid peroxidation and DNA damage. This mechanism is critical in understanding its long-term effects on human health and environmental impact.

Environmental Impact and Safety Concerns

While this compound is effective as a herbicide, its biological activity raises concerns regarding environmental contamination and human exposure. Studies have shown that exposure to this compound can lead to significant ecological consequences, including alterations in microbial community structures in soil and water systems.

Regulatory Insights

Regulatory bodies have conducted extensive reviews on the safety profile of this compound. Reports indicate no significant findings related to carcinogenicity or long-term toxicity at prescribed application rates; however, continuous monitoring is recommended due to its potential for bioaccumulation.

Eigenschaften

IUPAC Name |

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSRORUBZHMPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040320 | |

| Record name | Bifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |

| Record name | Bifenox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.155 g/ml | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C | |

| Record name | Bifenox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Yellow tan crystals | |

CAS No. |

42576-02-3 | |

| Record name | Bifenox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42576-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenox [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSB85XT26Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.